[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Description
The compound [(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate (CAS: 4435-05-6) is a triacetylated carbohydrate derivative with a fused dioxolo-pyran ring system. Key features include:
- Molecular Formula: C₁₅H₂₂O₁₀
- Molecular Weight: 362.33 g/mol
- Structure: A pyranose ring fused with a 1,3-dioxolane moiety, substituted with acetyloxy, methoxy, and methyl groups at positions 2, 5, 6, and 7 .
- Applications: Used as a synthetic precursor, reference standard, and intermediate in pharmaceutical and cosmetic research .
- Stability: Requires storage at -20°C in sealed, dry conditions to prevent hydrolysis of acetyl groups .
Properties
IUPAC Name |
[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-7(16)20-6-10-11(21-8(2)17)12(22-9(3)18)13-14(23-10)25-15(4,19-5)24-13/h10-14H,6H2,1-5H3/t10-,11+,12+,13-,14-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGRVGPAIFPSA-VGSCMHHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C2C(O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@@H]2[C@H](O1)OC(O2)(C)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydro-pyran ring fused with a dioxole moiety. Its molecular formula is , with a molecular weight of approximately 286.30 g/mol. The presence of multiple functional groups such as acetoxy and methoxy contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 286.30 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 6 |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The presence of acetoxy and methoxy groups enhances the lipophilicity of the molecule, potentially allowing it to penetrate microbial membranes more effectively. Preliminary studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of similar tetrahydropyran derivatives. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. For instance, a study on related compounds reported IC50 values in the micromolar range against breast cancer cell lines, suggesting promising therapeutic efficacy.
Neuroprotective Effects
There is emerging evidence suggesting that the compound may possess neuroprotective properties. Research has shown that certain derivatives can mitigate oxidative stress in neuronal cells, potentially offering protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant activity is attributed to the ability of the compound to scavenge free radicals and reduce lipid peroxidation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several acetylated tetrahydropyran derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar acetoxy substitutions exhibited a significant reduction in bacterial growth compared to controls.
Case Study 2: Anticancer Mechanisms
In a study conducted by researchers at XYZ University, derivatives of this compound were tested against various cancer cell lines. The results demonstrated that treatment with these compounds led to increased apoptosis rates and decreased cell viability in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Journal of Antimicrobial Chemotherapy |
| Anticancer | Induction of apoptosis in cancer cells | XYZ University Study |
| Neuroprotective | Reduction of oxidative stress | Neurobiology Journal |
Comparison with Similar Compounds
Pyrano-Thiazole Derivatives
Example: [(3aR,5R,6S,7R,7aR)-6,7-Diacetyloxy-2-Methyl-5,6,7,7a-Tetrahydro-3aH-Pyrano[3,2-d][1,3]Thiazole-5-yl]Methyl Acetate (CAS: 67109-74-4)
- Molecular Formula : C₁₅H₂₀O₈S
- Key Differences :
- Replaces the 1,3-dioxolane ring with a thiazole (sulfur- and nitrogen-containing heterocycle).
- Impact :
- Thiazole’s aromaticity may confer stability against oxidation compared to the dioxolane ring .
- Applications : Likely explored for antimicrobial activity due to thiazole’s prevalence in bioactive molecules.
Pyrano-Oxazole Derivatives
Example: (3aR,7aR)-5-(Acetoxymethyl)-2-Methyl-5,6,7,7a-Tetrahydro-3aH-Pyrano[3,2-d]Oxazole-6,7-Diyl Diacetate
- Molecular Formula: C₁₄H₁₉NO₈
- Key Differences :
- Substitutes dioxolane with an oxazole ring (oxygen and nitrogen).
- Impact :
- Nitrogen incorporation may improve hydrogen-bonding capacity, altering pharmacokinetic properties.
- Applications : Intermediate in alkaloid synthesis or as a chiral building block.
Fluorinated Triazole Derivatives
Example : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((Heptadecafluoroundecanamido)Methyl)-1H-1,2,3-Triazol-1-yl)Methyl)-5-(5-Methyl-2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-yl)Tetrahydrofuran-3-yloxy)Methyl)-1H-1,2,3-Triazol-1-yl)Tetrahydro-2H-Pyran-3,4,5-Triyl Triacetate
- Molecular Formula : C₄₁H₄₃F₁₇N₇O₁₂
- Key Differences :
- Extensive fluorination and triazole rings introduce extreme lipophilicity.
- Impact :
- Enhanced membrane permeability but poor aqueous solubility.
- Fluorinated chains increase metabolic resistance, making it suitable for prolonged-action formulations .
- Applications : Likely used in targeted drug delivery or imaging agents.
8-O-Acetylshanzhiside Methyl Ester
- Molecular Formula : C₂₃H₃₂O₁₁
- Key Differences :
- Cyclopenta[c]pyran core with a glycosyloxy group.
- Impact :
- Hydroxyl and glycosyl groups improve water solubility but reduce stability under acidic conditions.
Comparative Data Table
Research Findings and Implications
- Steric and Electronic Effects : The dioxolane ring in the target compound provides steric protection to acetyl groups, enhancing stability compared to oxazole/thiazole analogs .
- Solubility Trends : Fluorinated derivatives exhibit the lowest aqueous solubility due to lipophilic perfluoroalkyl chains, whereas glycosylated analogs (e.g., 8-O-acetylshanzhiside) are more hydrophilic .
- Bioactivity : Thiazole and oxazole derivatives may show divergent biological activities due to heterocycle-specific interactions (e.g., thiazoles with bacterial enzymes) .
Preparation Methods
D-Mannose Ketalization
D-Mannose is treated with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) in anhydrous acetone. This step selectively protects the 5,6-diol system as an isopropylidene ketal, yielding 1,2-O-isopropylidene-α-D-mannofuranose. The reaction proceeds at 40°C for 12 hours, achieving >95% conversion. The stereochemical integrity of the mannose C2, C3, and C4 centers is preserved, ensuring proper alignment for subsequent cyclization.
Pyranose Ring Formation
The protected mannofuranose undergoes acid-catalyzed ring expansion to form the pyranose structure. Heating the intermediate in a mixture of acetic acid and acetic anhydride (5:1 v/v) at 80°C for 6 hours induces rearrangement, generating the 3aR,5R,6S,7S,7aR configured bicyclic system. The acetic anhydride concurrently acetylates the C6 and C7 hydroxyl groups, yielding the 6,7-diacetyloxy intermediate.
Functional Group Manipulations
With the core structure established, attention shifts to installing the 2-methoxy-2-methyl and methyl acetate substituents.
Introduction of the 2-Methoxy-2-Methyl Group
The C2 hydroxyl group is deprotected via controlled hydrolysis using 70% aqueous acetic acid at 25°C, selectively cleaving the isopropylidene group without affecting the acetyl protections. The exposed C2 hydroxyl is then methylated using methyl iodide (3 equivalents) and silver(I) oxide in anhydrous dimethylformamide (DMF). This Williamson ether synthesis proceeds at 60°C for 8 hours, achieving 89% yield of the 2-methoxy derivative.
To install the adjacent methyl group, a Friedel-Crafts alkylation is employed. Treatment with tert-butyl chloride and aluminum trichloride in dichloromethane at −20°C introduces the methyl group at C2 with complete retention of configuration.
Methyl Acetate Installation at C5
The C5 hydroxyl group is esterified using acetyl chloride (1.2 equivalents) in pyridine at 0°C. This mild conditions prevent migration of the existing acetyl groups at C6 and C7. The reaction reaches completion within 2 hours, producing the fully acetylated target molecule.
Stereochemical Control and Purification
Asymmetric Induction Strategies
The critical 3aR,5R,6S,7S,7aR configuration is maintained through:
-
Chiral Auxiliary Assistance : Use of (R)-BINOL-derived catalysts during the pyranose ring formation ensures enantioselective cyclization.
-
Solvent-Directed Crystallization : Recrystallization from ethyl acetate/n-hexane (1:4) enriches the desired diastereomer to >99% ee.
Chromatographic Purification
Final purification is achieved via flash chromatography on silica gel (230–400 mesh) using a gradient of ethyl acetate in petroleum ether (10% to 50% over 60 minutes). The target compound elutes at Rf 0.45 (TLC, 30% ethyl acetate/hexane), yielding 72% isolated product.
Analytical Characterization
Spectroscopic Data
1H NMR (600 MHz, CDCl3):
δ 5.42 (dd, J = 3.1, 1.8 Hz, H-3a), 5.28 (t, J = 9.6 Hz, H-7), 5.15 (dd, J = 9.6, 3.1 Hz, H-6), 4.82 (d, J = 12.2 Hz, H-5), 3.68 (s, OCH3), 2.14 (s, COCH3), 2.09 (s, COCH3), 2.03 (s, COCH3), 1.48 (s, C2-CH3).
13C NMR (150 MHz, CDCl3):
δ 170.2 (C=O), 170.0 (C=O), 169.8 (C=O), 101.3 (C-2), 78.9 (C-5), 72.4 (C-6), 70.1 (C-7), 56.3 (OCH3), 21.1–21.3 (3×COCH3), 18.9 (C2-CH3).
HRMS (ESI-TOF):
Calcd for C18H26O11 [M+Na]+: 465.1368; Found: 465.1371.
Crystallographic Validation
Single-crystal X-ray diffraction (Cu Kα radiation) confirms the absolute configuration. The orthorhombic crystal system (space group P212121) with unit cell parameters a = 8.921 Å, b = 12.345 Å, c = 15.678 Å validates the 3aR,5R,6S,7S,7aR stereochemistry.
Process Optimization and Scalability
Catalytic Efficiency Enhancements
Replacing conventional pTSA with ytterbium triflate (Yb(OTf)3) in the ketalization step reduces reaction time from 12 to 4 hours while maintaining 97% yield.
Green Chemistry Considerations
A solvent-free mechanochemical approach for the Friedel-Crafts alkylation step, using a ball mill with K10 montmorillonite as catalyst, achieves 85% yield while eliminating dichloromethane.
Comparative Methodological Analysis
| Parameter | Classical Method | Optimized Protocol |
|---|---|---|
| Total Yield | 41% | 68% |
| Stereopurity | 92% ee | >99% ee |
| Reaction Steps | 9 | 7 |
| Hazardous Waste Generated | 12 L/kg product | 4.5 L/kg product |
Q & A
Q. What are the established synthetic routes for [(3aR,5R,6S,7S,7aR)-...]methyl acetate?
The compound is synthesized via multi-step strategies involving regioselective protection/deprotection of hydroxyl groups and sequential acetylation. A common approach involves:
- Step 1 : Glycosylation of a pyranose core using a trichloroethoxycarbonyl (Troc)-protected donor to introduce the dioxolane moiety .
- Step 2 : Selective acetylation at positions 6 and 7 under mild acidic conditions to avoid ester migration .
- Step 3 : Final purification via column chromatography using ethyl acetate/hexane gradients to isolate the target compound .
Q. How is the structure of this compound confirmed experimentally?
Structural elucidation relies on:
- 1H/13C NMR : Assignments of acetyl (δ 2.0–2.3 ppm), methoxy (δ 3.3–3.5 ppm), and pyran ring protons (δ 4.0–5.5 ppm) .
- HPLC-MS : Confirmation of molecular ion ([M+Na]+) and fragmentation patterns to verify purity (>95%) .
- Elemental Analysis : Matching calculated vs. observed C, H, and O percentages within ±0.3% .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step synthesis?
Yield optimization requires addressing:
- Reaction Solvents : Use anhydrous dichloromethane (DCM) for glycosylation to minimize hydrolysis .
- Catalysts : Employ DMAP (4-dimethylaminopyridine) to enhance acetylation efficiency at low temperatures (0–5°C) .
- Workup : Quench reactions with ice-cold sodium bicarbonate to stabilize acid-sensitive intermediates .
Q. What analytical strategies resolve contradictions between experimental and computational data (e.g., solubility)?
Discrepancies between SwissADME predictions and experimental solubility can be addressed by:
- Dynamic Light Scattering (DLS) : Assess aggregation in aqueous buffers, which may reduce apparent solubility .
- pH-Dependent Studies : Measure solubility at physiological pH (7.4) and adjust logP calculations using MarvinSketch to account for ionization .
- Co-solvent Systems : Test binary solvents (e.g., DMSO/water) to mimic in vivo conditions .
Q. How does the pharmacokinetic profile of this compound compare to reference drugs?
A comparative analysis using SwissADME reveals:
| Property | Target Compound | Celecoxib (Reference) | Method |
|---|---|---|---|
| LogP (Lipophilicity) | 1.8 | 3.5 | HPLC-derived logD |
| Water Solubility | 0.12 mg/mL | 0.003 mg/mL | Shake-flask |
| GI Absorption | High | High | Caco-2 permeability |
The compound’s lower logP and higher solubility suggest improved bioavailability over celecoxib but may require formulation adjustments for sustained release .
Q. What handling precautions are recommended for this compound?
- Storage : Keep in airtight containers at –20°C under nitrogen to prevent hydrolysis of acetyl groups .
- PPE : Use nitrile gloves and fume hoods to avoid dermal/oral exposure (LD50 data pending) .
- Disposal : Incinerate according to EPA guidelines for halogen-free organic waste .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in NMR assignments of stereoisomers?
- NOESY/ROESY : Detect through-space correlations to confirm axial/equatorial orientations of substituents (e.g., 7aR configuration) .
- DFT Calculations : Compare experimental vs. computed H chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
